6-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinazolinamine
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Overview
Description
6-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinazolinamine is a member of quinazolines.
Scientific Research Applications
Optoelectronic Materials
Quinazoline derivatives, including 6-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinazolinamine, are explored for their potential in optoelectronic applications. Research has highlighted their use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their electroluminescent properties. Incorporating quinazoline into π-extended conjugated systems enhances their suitability for creating novel optoelectronic materials, offering potential in the development of organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. Additionally, quinazoline-based materials are of interest for nonlinear optical materials and colorimetric pH sensors, with iridium complexes showing high efficiency as phosphorescent materials for OLEDs (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Anticancer Research
Quinazoline derivatives are extensively studied in medicinal chemistry for their broad range of biological activities, including anticancer properties. These compounds have been shown to inhibit both wild-type and mutated epidermal growth factor receptors (EGFR), making them significant in the development of anticancer drugs. The research in this area has been fueled by the synthesis and development of novel quinazoline compounds, leading to several patents for their use as inhibitors of kinases, histone deacetylase, Nox, and some metabolic pathways. The structural diversity and targeting of a large number of proteins by quinazoline derivatives highlight their potential in anticancer therapy (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015).
Biological Activity of Fused Heterocycles
The synthesis and biological evaluation of quinazoline derivatives with fused heterocycles have been a focus of research, aiming at discovering bioactive molecules. Quinazolinone alkaloids, which include 6-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinazolinamine, belong to this class and exhibit a wide range of biological activities. The structural diversity of these molecules opens new avenues in the search for active compounds, making them significant in medicinal chemistry and drug development (Demeunynck & Baussanne, 2013).
properties
Product Name |
6-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinazolinamine |
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Molecular Formula |
C19H15N5 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
6-pyridin-3-yl-N-(pyridin-3-ylmethyl)quinazolin-4-amine |
InChI |
InChI=1S/C19H15N5/c1-3-14(10-20-7-1)11-22-19-17-9-15(16-4-2-8-21-12-16)5-6-18(17)23-13-24-19/h1-10,12-13H,11H2,(H,22,23,24) |
InChI Key |
RVBIWCYTYOICMI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC2=NC=NC3=C2C=C(C=C3)C4=CN=CC=C4 |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC=NC3=C2C=C(C=C3)C4=CN=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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